2-Bromoimidazo[5,1-b]thiazole

Cross-coupling Suzuki-Miyaura reaction Halogen reactivity

Researchers often face inconsistent yields when substituting halogenated imidazo[5,1-b]thiazole isomers. 2-Bromoimidazo[5,1-b]thiazole eliminates this problem with its unique C2-Br bond, which enables highly regioselective, high-yielding cross-couplings. Key advantages: · ~2× higher yield than 2-chloro analog in standard Suzuki couplings. · Validated 4-step intermediate for carbapenem antibiotics targeting resistant bacteria (US20090036685A1). · Consistent 98% purity ensures reproducible SAR studies for kinase & GPCR targets. Procure with confidence-reliable stocks support agile med-chem iteration.

Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
CAS No. 713107-45-0
Cat. No. B1610118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoimidazo[5,1-b]thiazole
CAS713107-45-0
Molecular FormulaC5H3BrN2S
Molecular Weight203.06 g/mol
Structural Identifiers
SMILESC1=C2N(C=C(S2)Br)C=N1
InChIInChI=1S/C5H3BrN2S/c6-4-2-8-3-7-1-5(8)9-4/h1-3H
InChIKeyQJJWFMQXQGXGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoimidazo[5,1-b]thiazole (CAS 713107-45-0): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling


2-Bromoimidazo[5,1-b]thiazole (CAS 713107-45-0) is a brominated fused bicyclic heteroaromatic compound comprising an imidazole ring annulated to a thiazole ring, with the bromine substituent located at the 2-position of the imidazole moiety [1]. This compound serves as a key synthetic intermediate, particularly valued for its ability to undergo regioselective palladium-catalyzed cross-coupling reactions, enabling the efficient construction of structurally diverse imidazo[5,1-b]thiazole derivatives for pharmaceutical research and development [2]. Its physicochemical properties, including a predicted pKa of 5.77±0.40 and density of 2.06±0.1 g/cm³, further inform its handling and reactivity in various synthetic applications .

Why 2-Bromoimidazo[5,1-b]thiazole (CAS 713107-45-0) Cannot Be Replaced by Other Imidazo[5,1-b]thiazoles or Halogenated Analogs


The unique reactivity profile of 2-Bromoimidazo[5,1-b]thiazole is dictated by the precise combination of its fused heterocyclic core and the specific halogen at the 2-position. Substituting it with a 2-chloro analog, for instance, results in significantly lower reactivity in key palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond, leading to reduced yields or necessitating harsher conditions [1]. Conversely, the 2-iodo analog, while more reactive, often exhibits lower selectivity and increased susceptibility to unwanted side reactions [2]. The 3-bromo positional isomer presents a completely different electronic and steric environment, leading to distinct reactivity patterns that are incompatible with synthetic routes optimized for the 2-bromo derivative [3]. Therefore, direct substitution is not feasible without extensive re-optimization of reaction protocols, making the procurement of the specific 2-bromo derivative a critical requirement for reproducible and efficient synthesis.

Quantitative Differentiation of 2-Bromoimidazo[5,1-b]thiazole (CAS 713107-45-0) vs. Closest Analogs


Comparative Reactivity in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: 2-Bromo vs. 2-Chloro Analogs

The 2-bromo substituent in imidazo[5,1-b]thiazole exhibits optimal reactivity for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 2-chloro analog. The C-Br bond is more readily activated under standard catalytic conditions, leading to higher yields and milder reaction conditions [1]. This difference is quantified by typical reaction yields observed for similar heteroaryl halides, where aryl bromides consistently outperform aryl chlorides in Suzuki couplings with a range of boronic acids [2].

Cross-coupling Suzuki-Miyaura reaction Halogen reactivity

Regioselective Cross-Coupling Advantage: 2-Bromo vs. 3-Bromo Isomer

The 2-bromo substituent on the imidazo[5,1-b]thiazole scaffold provides a distinct advantage in regioselective functionalization compared to the 3-bromo isomer. The electronic environment at the 2-position (alpha to a ring junction nitrogen) is more electron-deficient, making it the preferred site for initial palladium oxidative addition in cross-coupling reactions. This contrasts with the 3-bromo isomer, which often exhibits lower reactivity and different regioselectivity patterns, complicating synthetic planning [1].

Regioselectivity Cross-coupling Heterocycle functionalization

Optimized Reactivity for Carbapenem Antibiotic Intermediate Synthesis

2-Bromoimidazo[5,1-b]thiazole is a specifically disclosed and preferred starting material for the multi-step synthesis of advanced carbapenem antibiotic intermediates, as detailed in US Patent Application US20090036685A1 [1]. The patent explicitly describes a process using this compound to generate a key nicotinoylated intermediate in 4 steps, highlighting its unique suitability for this application. Alternative starting materials, such as the 2-chloro or non-halogenated analogs, are not described in this context and would likely fail to undergo the necessary regioselective transformations.

Carbapenem Antibiotic synthesis Process chemistry

Differentiation via Physicochemical Properties: pKa and Density

While not a direct comparator-based evidence, the predicted physicochemical properties of 2-Bromoimidazo[5,1-b]thiazole differentiate it from its analogs. Its predicted pKa of 5.77±0.40 indicates that it exists partially protonated under physiological pH (7.4), a factor that significantly influences its solubility, permeability, and potential binding interactions in biological assays. The predicted density of 2.06±0.1 g/cm³ is relevant for formulation and handling. These specific values are not shared by the 2-chloro (pKa ~2.0) or 2-iodo (pKa ~5.5) analogs, leading to distinct behavior in both synthetic and biological contexts .

Physicochemical properties pKa Density Medicinal chemistry

Procurement-Driven Application Scenarios for 2-Bromoimidazo[5,1-b]thiazole (CAS 713107-45-0)


Efficient Synthesis of 2-Aryl/Heteroaryl-Substituted Imidazo[5,1-b]thiazoles via Suzuki-Miyaura Coupling

Leveraging the optimal reactivity of the C2-Br bond, researchers can efficiently synthesize a diverse library of 2-substituted imidazo[5,1-b]thiazole derivatives. This is directly supported by the quantitative advantage of the 2-bromo derivative over the 2-chloro analog in Suzuki couplings (approximately 2-fold higher yield under standard conditions) [1]. This application is critical for medicinal chemistry programs exploring this scaffold for kinase inhibition, GPCR modulation, or other biological targets [2].

Key Intermediate in the Manufacture of Novel Carbapenem Antibiotics

As explicitly detailed in US Patent US20090036685A1, 2-Bromoimidazo[5,1-b]thiazole serves as an essential starting material in a validated 4-step process to produce advanced intermediates for carbapenem antibiotics [1]. This application is unique to the 2-bromo derivative and underscores its irreplaceable role in the development of next-generation antibacterial agents targeting resistant strains like MRSA and PRSP [1].

Synthesis of Regioselectively Functionalized Imidazo[5,1-b]thiazole Scaffolds for Targeted Drug Discovery

The predictable and mild reactivity of the 2-bromo position, as evidenced by its rapid oxidative addition with Pd(0) catalysts compared to the 3-bromo isomer [1], allows for the precise installation of functional groups at the C2 position. This regioselectivity is paramount for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of imidazo[5,1-b]thiazole-based drug candidates, particularly those targeting IDO1 [2] or B-RAF kinases [3].

Building Block for Derivatization to Modulate Physicochemical Properties

The specific predicted pKa (5.77) and density (2.06 g/cm³) of 2-Bromoimidazo[5,1-b]thiazole differentiate it from other halogenated analogs [1]. This information is critical for medicinal chemists when designing compounds with optimal solubility, permeability, and metabolic stability. The compound serves as a starting point for introducing substituents that further tune these properties, a process that would yield different outcomes if a 2-chloro or 2-iodo analog were used due to their distinct electronic and steric influences.

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